N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide hydrochloride
Description
This compound is a structurally complex small molecule featuring a benzo[d]thiazole core fused to a tetrahydrothieno[2,3-c]pyridine scaffold, substituted with a benzyl group at position 6 and a 5-bromothiophene-2-carboxamide moiety. The hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-5-bromothiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20BrN3OS3.ClH/c27-22-11-10-20(32-22)24(31)29-26-23(25-28-18-8-4-5-9-19(18)33-25)17-12-13-30(15-21(17)34-26)14-16-6-2-1-3-7-16;/h1-11H,12-15H2,(H,29,31);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWRBMMTBBPEEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=C(S3)Br)C4=NC5=CC=CC=C5S4)CC6=CC=CC=C6.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21BrClN3OS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is related to tuberculosis treatment . Benzothiazole-based compounds have shown significant potency against M. tuberculosis . The target is likely a protein or enzyme involved in the survival and replication of the tuberculosis bacterium.
Mode of Action
The compound interacts with its target by inhibiting its function, thereby preventing the growth and replication of the tuberculosis bacterium
Biochemical Pathways
The compound likely affects the biochemical pathways related to the survival and replication of M. tuberculosis. By inhibiting the function of a key protein or enzyme, it disrupts these pathways, leading to the death of the bacterium.
Pharmacokinetics
Benzothiazole derivatives have been associated with good absorption and distribution profiles, moderate metabolism, and effective excretion. These properties suggest that the compound could have good bioavailability.
Result of Action
The result of the compound’s action is the inhibition of M. tuberculosis growth and replication, leading to the death of the bacterium. This could potentially lead to the resolution of a tuberculosis infection in the host.
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural framework that incorporates multiple heterocyclic systems. Its molecular formula is , with a molecular weight of approximately 681.3 g/mol. The presence of functional groups such as amides and heteroatoms contributes to its reactivity and biological activity.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C34H37ClN4O3S3 |
| Molecular Weight | 681.3 g/mol |
| CAS Number | 1216424-65-5 |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro investigations using human tumor cell lines, such as MCF-7 (breast adenocarcinoma) and HCT116 (colon cancer), demonstrated significant cytotoxic effects. The compound exhibited an IC50 value in the micromolar range, indicating potent antiproliferative properties against these cancer cells .
The mechanism by which this compound exerts its effects appears to involve:
- DNA Interaction : The compound may bind to DNA, disrupting replication and transcription processes.
- Apoptosis Induction : It has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Key Enzymes : The compound inhibits enzymes involved in cancer cell proliferation and survival .
Antioxidant and Anti-inflammatory Properties
In addition to its anticancer activity, this compound has demonstrated antioxidant and anti-inflammatory properties. It showed significant inhibition of pro-inflammatory enzymes like 5-lipoxygenase (LO), with IC50 values in the sub-micromolar range. This suggests potential applications in treating inflammatory diseases .
Study 1: Anticancer Efficacy
A study conducted on various derivatives of the compound revealed that modifications in the structure could enhance its anticancer efficacy. For instance, introducing specific substituents on the benzothiazole moiety significantly improved cytotoxicity against MCF-7 cells .
Study 2: Inhibition of Inflammatory Responses
Another investigation assessed the anti-inflammatory effects of the compound in a mouse model of acute inflammation. The results indicated a marked reduction in inflammatory markers and edema, supporting its potential use in treating inflammatory disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural homology with a class of APE1 (apurinic/apyrimidinic endonuclease 1) inhibitors, notably N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3) described in a 2012 study . Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Insights
Substituent Effects: The benzyl group at position 6 introduces greater steric bulk and lipophilicity compared to Compound 3’s isopropyl group. This may alter target binding kinetics or tissue distribution.
Solubility and Bioavailability :
- The hydrochloride salt form of the target compound suggests optimized solubility for oral or parenteral administration, addressing a common limitation in small-molecule drug development.
Biological Activity :
- While Compound 3 demonstrated µM-level APE1 inhibition and chemosensitization , the target compound’s bromothiophene modification may confer improved potency or selectivity, though empirical data are lacking.
Pharmacokinetic Gaps :
- Compound 3 exhibited favorable brain exposure in mice, critical for central nervous system applications. The benzyl substituent in the target compound could further modulate blood-brain barrier penetration, but this remains untested.
Research Implications and Limitations
- Structural-Activity Relationships (SAR) : The substitution pattern highlights the importance of position 6 and carboxamide groups in tuning activity. Benzyl and bromothiophene groups represent strategic modifications for future SAR studies.
- Data Gaps : Direct comparative data (e.g., IC₅₀, in vivo efficacy) for the target compound are absent, limiting mechanistic conclusions.
- Therapeutic Potential: Both compounds align with strategies to inhibit DNA repair pathways, but the hydrochloride derivative’s solubility profile may offer translational advantages.
Q & A
Q. What are the key steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, including cyclization of tetrahydrothieno[2,3-c]pyridine derivatives, coupling with benzo[d]thiazole precursors, and amidation with substituted thiophene carboxamides. Critical parameters include:
- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility, while ethanol is used for final salt formation .
- Catalysts : Palladium-based catalysts may facilitate cross-coupling steps, though specific protocols depend on precursor reactivity .
- Purification : Flash chromatography or recrystallization in ethanol/water mixtures ensures ≥95% purity .
Q. Which analytical techniques are essential for confirming the compound’s identity and purity?
- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with benzo[d]thiazole protons appearing at δ 7.2–8.1 ppm and tetrahydrothieno protons at δ 2.5–3.5 ppm .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) monitor purity, targeting retention times consistent with molecular polarity .
- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and bromide isotopic pattern .
Q. What are the solubility and stability profiles under laboratory storage conditions?
- Solubility : Highly soluble in DMSO (>50 mg/mL), moderately in ethanol (~10 mg/mL), and poorly in aqueous buffers (use sonication or co-solvents) .
- Stability : Store at –20°C in airtight, light-protected containers. Degradation occurs at >40°C or in basic pH (>8), confirmed via accelerated stability studies (HPLC tracking over 30 days) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different synthetic batches?
- Batch analysis : Compare HPLC purity (>5% variance indicates impurities affecting activity) and NMR spectra (e.g., residual solvent peaks) .
- Biological assays : Re-test activity in standardized cell models (e.g., kinase inhibition assays) with positive controls to isolate compound-specific effects .
- Crystallography : Single-crystal X-ray diffraction clarifies structural discrepancies (e.g., benzyl group orientation) impacting target binding .
Q. What strategies are recommended for identifying the compound’s biological targets?
- Computational docking : Use Schrödinger Suite or AutoDock to screen kinase or GPCR libraries, prioritizing benzo[d]thiazole and tetrahydrothieno interactions .
- Proteome profiling : Employ affinity chromatography with immobilized compound derivatives to capture binding partners, followed by LC-MS/MS identification .
- CRISPR-Cas9 screens : Genome-wide knockout libraries in disease models (e.g., cancer cells) reveal synthetic lethal interactions .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency?
- Substituent variation : Replace the 5-bromo group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electron density .
- Scaffold hopping : Test analogs with pyridine instead of thiophene rings to enhance solubility or binding kinetics .
- Pharmacophore mapping : Overlay active/inactive analogs in MOE software to identify critical hydrogen-bonding or hydrophobic features .
Q. What methodologies assess the compound’s environmental impact during disposal?
- Biodegradation assays : OECD 301F tests measure microbial degradation in aqueous systems over 28 days .
- Ecotoxicology : Daphnia magna or algae growth inhibition studies determine EC₅₀ values for regulatory compliance .
- Waste treatment : Incinerate at >850°C with scrubbers to neutralize HCl and brominated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
